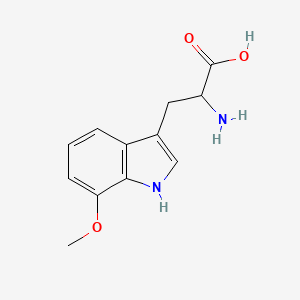
Thiofanox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiofanox PESTANAL®, analytical standard, is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is primarily used as an analytical standard in various scientific research applications. This compound is a systemic insecticide and acaricide, known for its effectiveness in controlling a wide range of pests, including aphids, mites, thrips, plant bugs, leafhoppers, and beetles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiofanox involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into various forms, including analytical standards for laboratory use .
Analyse Des Réactions Chimiques
Types of Reactions: Thiofanox undergoes several types of chemical reactions, including:
Hydrolysis: Hydrolysis of the carbamate linkage to yield oximes is a minor pathway.
Decomposition: In aqueous solutions, thio and dithiocarbamates decompose to form carbon disulfide and methylamine or other amines.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation reactions to convert this compound to its sulfoxide and sulfone derivatives.
Acids: Accelerate the decomposition of thio and dithiocarbamates in aqueous solutions.
Major Products Formed:
- This compound Sulfoxide
- This compound Sulfone
- Carbon Disulfide
- Methylamine
Applications De Recherche Scientifique
Thiofanox PESTANAL®, analytical standard, is widely used in scientific research due to its high purity and well-defined chemical properties. Some of its applications include:
- Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
- Biology: Employed in studies investigating the effects of insecticides on various biological systems .
- Medicine: Utilized in toxicological studies to understand the impact of insecticides on human health .
- Industry: Applied in the development and testing of new insecticidal formulations .
Mécanisme D'action
Thiofanox exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in neuromuscular disturbances and convulsions in pests . The molecular targets and pathways involved include the active site of acetylcholinesterase and the cholinergic system .
Comparaison Avec Des Composés Similaires
- Thiofanox Sulfoxide
- This compound Sulfone
- Other Thiocarbamates and Dithiocarbamates
Comparison: this compound is unique among its similar compounds due to its specific structure and high efficacy as an insecticide. While this compound sulfoxide and sulfone are oxidation products of this compound, they share similar insecticidal properties but differ in their chemical stability and reactivity . Other thiocarbamates and dithiocarbamates may have different target pests and environmental behaviors, making this compound a preferred choice in certain applications .
Propriétés
Numéro CAS |
75013-98-8 |
|---|---|
Formule moléculaire |
C9H18N2O2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
[(E)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
Clé InChI |
FZSVSABTBYGOQH-XFFZJAGNSA-N |
SMILES isomérique |
CC(C)(C)/C(=N\OC(=O)NC)/CSC |
SMILES canonique |
CC(C)(C)C(=NOC(=O)NC)CSC |
Color/Form |
COLORLESS SOLID |
melting_point |
133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |
Description physique |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |
Solubilité |
5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |
Pression de vapeur |
0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


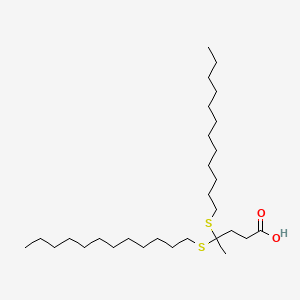
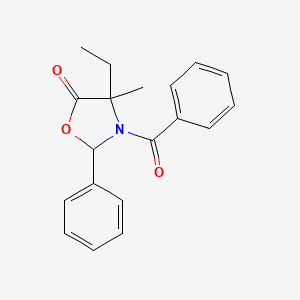
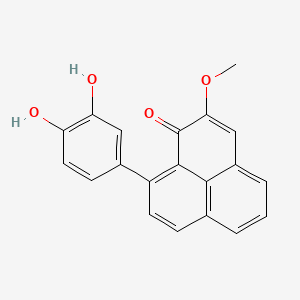
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
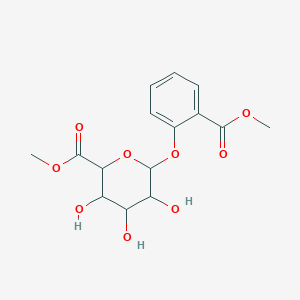
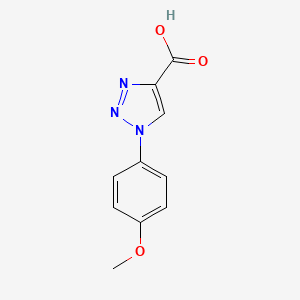
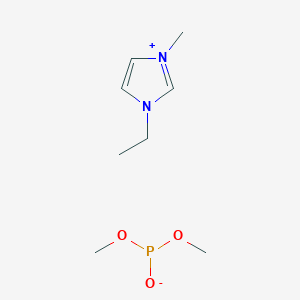
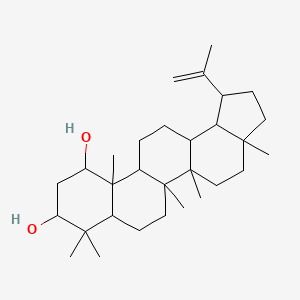
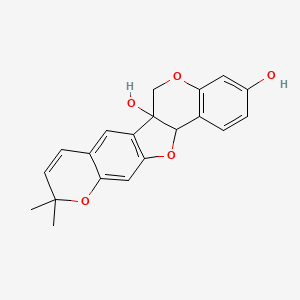
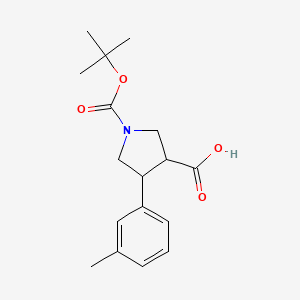
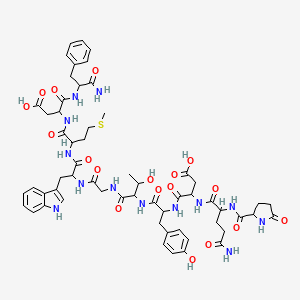
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
